4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester
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Overview
Description
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester is a complex organic compound with a unique structure that includes a benzopyran core, a chlorophenyl group, and a phenylmethoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Benzopyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Attachment of the Phenylmethoxy Group: This step may involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol under acidic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts, controlled temperatures, and pressures to ensure efficient synthesis .
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert ketones to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered biochemical pathways.
Receptor Binding: It may bind to specific receptors, triggering a cascade of cellular responses.
Signal Transduction: The compound can modulate signal transduction pathways, affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
4H-1-Benzopyran-6-acetic acid derivatives: These compounds share the benzopyran core but differ in their substituents.
Chlorophenyl derivatives: Compounds with the chlorophenyl group but different core structures.
Phenylmethoxy derivatives: Compounds with the phenylmethoxy group but different core structures.
Uniqueness
4H-1-Benzopyran-6-acetic acid, 2-(4-chlorophenyl)-alpha-ethyl-4-oxo-3-(phenylmethoxy)-, methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
173469-86-8 |
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Molecular Formula |
C27H23ClO5 |
Molecular Weight |
462.9 g/mol |
IUPAC Name |
methyl 2-[2-(4-chlorophenyl)-4-oxo-3-phenylmethoxychromen-6-yl]butanoate |
InChI |
InChI=1S/C27H23ClO5/c1-3-21(27(30)31-2)19-11-14-23-22(15-19)24(29)26(32-16-17-7-5-4-6-8-17)25(33-23)18-9-12-20(28)13-10-18/h4-15,21H,3,16H2,1-2H3 |
InChI Key |
RAOUUVVJZANJPH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OCC3=CC=CC=C3)C4=CC=C(C=C4)Cl)C(=O)OC |
Origin of Product |
United States |
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